3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide and its derivatives have been extensively studied for their inhibition of carbonic anhydrase (CA) isoenzymes. Compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and others have shown nanomolar inhibitory concentration (IC50) values against various CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These findings indicate the potential of these compounds in modulating physiological processes mediated by CA isoenzymes, highlighting their utility in scientific research aimed at understanding and potentially managing conditions associated with CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Structure-Activity Relationships

The synthesis of novel acridine and bis acridine sulfonamides, starting from 4-amino-N-(4-sulfamoylphenyl)benzamide, has been explored to understand the structure-activity relationships in inhibiting cytosolic carbonic anhydrase isoforms II and VII. These studies provide insights into the molecular interactions between the sulfonamide derivatives and CA isoenzymes, aiding in the design of more potent inhibitors. The research demonstrates the versatility of this compound derivatives in probing the functionality of CA enzymes, which are critical in various physiological and pathological processes (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Molecular Structure and Computational Studies

The molecular structure and conformational behavior of compounds derived from this compound have been determined through X-ray crystallography and computational chemistry methods. Such studies provide valuable information on the molecular basis of the biological activity of these compounds. Understanding the gas-phase structure and solvation effects on conformation contributes to the rational design of new derivatives with enhanced biological activities. This research underscores the importance of structural analysis in the development of pharmaceutical agents (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Therapeutic Potential and Mechanism of Action

Research into the mechanism of action of this compound derivatives has identified them as potent and selective inhibitors of human carbonic anhydrase isoforms. These findings suggest therapeutic potential in conditions where modulation of CA activity is beneficial. The specificity of these compounds for certain CA isoforms offers a promising avenue for targeted therapy, minimizing potential side effects associated with broader CA inhibition (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

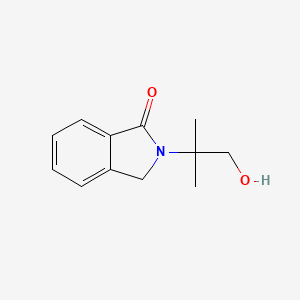

IUPAC Name |

3-phenylmethoxy-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c21-27(24,25)19-11-9-17(10-12-19)22-20(23)16-7-4-8-18(13-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)(H2,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLWYFZSGFJBLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)

![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)

![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2750647.png)

![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)

![[4-[(4-Methylphenyl)sulfonylamino]naphthalen-1-yl] butanoate](/img/structure/B2750655.png)

![3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750658.png)